molecular formula C24H28Si B11943785 Triphenethylsilane CAS No. 18751-11-6

Triphenethylsilane

Cat. No.: B11943785
CAS No.: 18751-11-6
M. Wt: 344.6 g/mol
InChI Key: OQDZZSNMQPRDGZ-UHFFFAOYSA-N
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Description

Triphenethylsilane, also known as triphenylsilane, is an organosilicon compound with the chemical formula (C6H5)3SiH. It is a white crystalline solid that is used in various chemical reactions and industrial applications. The compound is known for its stability and unique chemical properties, making it a valuable reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Triphenethylsilane can be synthesized through the reduction of phenylsilane (PhSiH3) using a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction is typically carried out under anhydrous conditions and an inert gas atmosphere to prevent any unwanted side reactions. The overall reaction equation is as follows :

[ 3 \text{PhSiH}_3 + 2 \text{LiAlH}_4 \rightarrow (C_6H_5)_3\text{SiH} + 2 \text{LiH} + 2 \text{AlH}_3 ]

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and distillation, is common to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Triphenethylsilane undergoes various chemical reactions, including:

    Reduction: It acts as a reducing agent in organic synthesis.

    Hydrosilylation: It reacts with alkenes and alkynes to form silylated products.

    Oxidation: It can be oxidized to form silanols and other silicon-containing compounds.

Common Reagents and Conditions

Major Products Formed

    Reduction: Produces reduced organic compounds.

    Hydrosilylation: Forms silylated alkenes and alkynes.

    Oxidation: Yields silanols and other oxidized silicon compounds.

Scientific Research Applications

Triphenethylsilane has a wide range of applications in scientific research, including:

Mechanism of Action

Triphenethylsilane exerts its effects primarily through its ability to donate hydride ions (H-) in chemical reactions. This property makes it an effective reducing agent. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Triphenethylsilane is unique due to its stability and effectiveness as a reducing agent in various chemical reactions. Its ability to participate in both hydrosilylation and oxidation reactions makes it a versatile reagent in organic synthesis.

Properties

CAS No.

18751-11-6

Molecular Formula

C24H28Si

Molecular Weight

344.6 g/mol

IUPAC Name

tris(2-phenylethyl)silane

InChI

InChI=1S/C24H28Si/c1-4-10-22(11-5-1)16-19-25(20-17-23-12-6-2-7-13-23)21-18-24-14-8-3-9-15-24/h1-15,25H,16-21H2

InChI Key

OQDZZSNMQPRDGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC[SiH](CCC2=CC=CC=C2)CCC3=CC=CC=C3

Origin of Product

United States

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